SupraFlipper 31

Mechanobiology Subcellular Trafficking Fluorescence Lifetime Imaging (FLIM)

Purchase SupraFlipper 31 for unmatched spatiotemporal control in membrane tension studies. Unlike non-targeted probes, its desthiobiotin-functionalized, supramolecular design enables precise localization and on-demand release, delivering superior spatial resolution for secretory pathway and PM analysis. Essential for advanced mechanobiology and drug delivery research.

Molecular Formula C59H83N7O16S6
Molecular Weight 1338.7 g/mol
Cat. No. B12383472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSupraFlipper 31
Molecular FormulaC59H83N7O16S6
Molecular Weight1338.7 g/mol
Structural Identifiers
SMILESCC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN2C=C(N=N2)COCC3=C(C4=C(S3)C5=C(S4)C(=C(S5)C6=C(C7=C(S6)C8=C(S7(=O)=O)C(=C(S8)C#N)C)C)C)C
InChIInChI=1S/C59H83N7O16S6/c1-39-47(84-53-49(39)85-51-41(3)50(86-54(51)53)52-42(4)58-56(87-52)55-57(88(58,69)70)40(2)46(35-60)83-55)38-82-37-44-36-66(65-64-44)12-14-72-16-18-74-20-22-76-24-26-78-28-30-80-32-34-81-33-31-79-29-27-77-25-23-75-21-19-73-17-15-71-13-11-61-48(67)10-8-6-7-9-45-43(5)62-59(68)63-45/h36,43,45H,6-34,37-38H2,1-5H3,(H,61,67)(H2,62,63,68)/t43-,45+/m1/s1
InChIKeyNPTFDTFGEBHUMN-WRAGFZGTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SupraFlipper 31 for Targeted Membrane Tension Imaging: A Genetically Encoded, Chemically Controlled Fluorescent Probe


SupraFlipper 31 is a specialized small-molecule fluorescent probe within the 'Flipper' family, designed for advanced mechanobiology research. It functions as a mechanosensitive reporter, enabling the visualization of membrane tension and lipid order in living cells [1]. A key feature is its 'supramolecular' targeting strategy: the probe is functionalized with a desthiobiotin ligand, allowing it to be selectively localized and subsequently released into a specific Membrane of Interest (MOI) upon external chemical stimulation with biotin [2]. This provides precise spatiotemporal control over its distribution, which is a significant advancement over non-targeted or constitutively active probes [1].

Why Generic Substitution Fails: The Critical Limitations of Non-Supramolecular Probes Like Flipper-TR


Simple substitution with a generic membrane tension probe like the widely used Flipper-TR is not scientifically valid for experiments requiring subcellular targeting or controlled release. While Flipper-TR provides valuable global membrane tension data [1], it lacks a built-in targeting mechanism and spontaneously partitions into all accessible membranes. In contrast, SupraFlipper 31 is part of a genetically encoded supramolecular system (i.e., HaloTag or streptavidin-based retention) [2]. This system ensures the probe is first sequestered in the desired organelle and only released to report on that specific membrane's properties upon the addition of a chemical stimulus (biotin) [2]. Using a non-targeted analog would result in off-target fluorescence, a loss of spatial resolution, and an inability to track membrane order changes along specific trafficking pathways, such as the ER-to-Golgi secretory route, which is a primary application of the SupraFlipper platform [2].

Quantitative Evidence for SupraFlipper 31: Targeted Release and Comparative Performance


Subcellular Targeting Precision: Spatially Controlled Release vs. Passive Diffusion

SupraFlipper 31, when used with its cognate genetically encoded supramolecular tag (e.g., streptavidin-KDEL), is retained in the endoplasmic reticulum (ER) lumen until an external chemical stimulus (biotin) is applied. This controlled release mechanism allows for the tracking of membrane order changes specifically along the secretory pathway. In contrast, passive probes like Flipper-TR immediately partition into all accessible membranes, precluding pathway-specific kinetic studies. Fluorescence lifetime imaging (FLIM) of SupraFlippers released from the ER reveals a progressive increase in fluorescence lifetime as the probe traffics through the Golgi apparatus to the plasma membrane, reflecting the increasing lipid order along this pathway [1].

Mechanobiology Subcellular Trafficking Fluorescence Lifetime Imaging (FLIM)

Tunable Release Kinetics: Biotin Concentration as a Control Parameter

The release of SupraFlipper probes from the supramolecular tag is governed by the concentration of the external stimulus, biotin. This provides a user-controlled 'release rate' parameter that is not available with constitutively active probes. By titrating the biotin concentration, researchers can modulate the kinetics of probe liberation into the MOI, enabling studies of fast vs. slow membrane equilibration processes [1]. This is a direct advantage over HaloFlipper, where the probe is covalently and irreversibly tethered, or over passive Flipper-TR, which offers no temporal control over its localization [2].

Chemical Biology Controlled Release Membrane Dynamics

Improved Lateral Mobility Post-Release Compared to Covalently Tethered HaloFlipper

A key limitation of the earlier HaloFlipper technology is that the covalent tether linking the probe to the HaloTag protein restricts its lateral diffusion within the lipid bilayer, potentially excluding it from certain lipid microdomains and providing an incomplete picture of membrane order [1]. SupraFlippers overcome this because they are released from the supramolecular tag and are then free to partition and diffuse within the entire membrane of interest. This provides a more globally representative measurement of membrane tension and lipid packing [1]. This advantage is qualitative but mechanistically critical for accurate membrane property assessment.

Membrane Biophysics Lipid Diffusion Fluorescence Recovery After Photobleaching (FRAP)

SupraFlipper 31: Optimal Application Scenarios for Cutting-Edge Research


Tracking Membrane Order Maturation Along the Secretory Pathway

Researchers investigating how the lipid composition and membrane properties evolve as proteins traffic from the ER, through the Golgi, and to the plasma membrane can use SupraFlipper 31. By expressing an ER-retained supramolecular tag (e.g., streptavidin-KDEL), the probe is initially trapped. Upon biotin addition, its release and subsequent trafficking can be tracked via FLIM to map the increasing lipid order (manifested as an increased fluorescence lifetime) along the pathway [1]. This application is not possible with non-targeted probes like Flipper-TR or covalently tethered probes like HaloFlipper [1].

Investigating Rapid, Localized Changes in Plasma Membrane Tension

For studies requiring the acute and specific monitoring of plasma membrane (PM) tension changes in response to mechanical or osmotic stimuli, SupraFlipper 31 can be targeted to the PM using a transmembrane supramolecular tag. The controlled release mechanism allows the probe to be deployed precisely when the stimulus is applied, minimizing background signal and ensuring that measured changes in FLIM lifetimes are a direct result of the stimulus on the PM [1]. This provides cleaner data compared to constitutively localized probes that may photobleach or internalize before the experiment begins.

Developing and Validating Novel Mechanosensitive Drug Delivery Systems

In the pharmaceutical industry, understanding how drug carriers interact with and alter the membrane tension of target cells is crucial. SupraFlipper 31 can be used as a high-precision tool to quantify these changes. Its ability to be targeted to specific membranes (e.g., endosomal membranes after uptake) and released on demand allows researchers to correlate drug delivery efficiency with real-time, quantitative changes in membrane physical properties [2], offering a level of mechanistic insight beyond standard viability or uptake assays.

Technical Documentation Hub

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